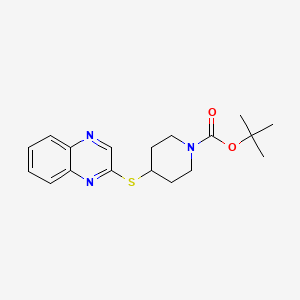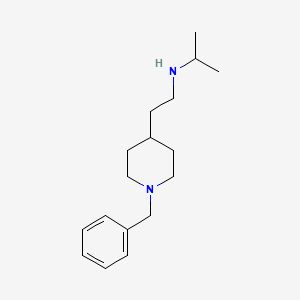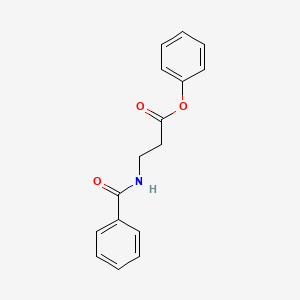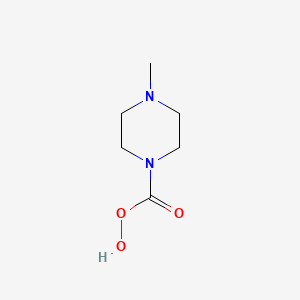
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound that features a quinoxaline moiety attached to a piperidine ring via a sulfanyl linkage, with a tert-butyl ester group at the carboxylic acid position. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of quinoxaline derivatives with piperidine and tert-butyl ester reagents. One common method includes the use of quinoxaline-2-thiol, which reacts with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs. Techniques such as green chemistry approaches and cost-effective methods are employed to ensure efficient synthesis .
化学反応の分析
Types of Reactions
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoxaline derivatives, and substituted piperidine derivatives .
科学的研究の応用
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, leading to various biological effects. The sulfanyl linkage and piperidine ring also contribute to its activity by enhancing its binding affinity and stability .
類似化合物との比較
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Piperidine: A six-membered nitrogen-containing ring that is a common structural motif in many biologically active compounds.
Sulfanyl derivatives: Compounds containing a sulfanyl group, known for their diverse chemical reactivity.
Uniqueness
4-(Quinoxalin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a quinoxaline moiety, piperidine ring, and sulfanyl linkage, which together confer distinct chemical and biological properties .
特性
分子式 |
C18H23N3O2S |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
tert-butyl 4-quinoxalin-2-ylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-10-8-13(9-11-21)24-16-12-19-14-6-4-5-7-15(14)20-16/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
IKZGGXVHDJOLNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)




![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)




